molecular formula C10H14O6 B14376439 3,4,5,6-Tetramethoxybenzene-1,2-diol CAS No. 89411-42-7

3,4,5,6-Tetramethoxybenzene-1,2-diol

Cat. No.: B14376439
CAS No.: 89411-42-7
M. Wt: 230.21 g/mol
InChI Key: NQPVQLOEMFKVPY-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethoxybenzene-1,2-diol is an organic compound with the molecular formula C10H14O6 It is a derivative of benzene, where four methoxy groups (-OCH3) and two hydroxyl groups (-OH) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetramethoxybenzene-1,2-diol typically involves the methoxylation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced to the benzene ring using methanol and an acid catalyst. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes controlled methoxylation and hydroxylation reactions under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetramethoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

3,4,5,6-Tetramethoxybenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetramethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethoxybenzene: Similar structure but lacks hydroxyl groups.

    1,2,3,5-Tetramethoxybenzene: Different substitution pattern on the benzene ring.

    1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene: Contains an additional propenyl group.

Uniqueness

3,4,5,6-Tetramethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89411-42-7

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

3,4,5,6-tetramethoxybenzene-1,2-diol

InChI

InChI=1S/C10H14O6/c1-13-7-5(11)6(12)8(14-2)10(16-4)9(7)15-3/h11-12H,1-4H3

InChI Key

NQPVQLOEMFKVPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1O)O)OC)OC)OC

Origin of Product

United States

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